molecular formula C15H20Cl2N2O2S B6459249 1-(cyclopropanesulfonyl)-4-[(2,4-dichlorophenyl)methyl]-1,4-diazepane CAS No. 2549022-44-6

1-(cyclopropanesulfonyl)-4-[(2,4-dichlorophenyl)methyl]-1,4-diazepane

Cat. No.: B6459249
CAS No.: 2549022-44-6
M. Wt: 363.3 g/mol
InChI Key: MWHWWRYPXXNHRR-UHFFFAOYSA-N
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Description

1-(Cyclopropanesulfonyl)-4-[(2,4-dichlorophenyl)methyl]-1,4-diazepane is a 1,4-diazepane derivative featuring a cyclopropanesulfonyl group at position 1 and a (2,4-dichlorophenyl)methyl substituent at position 2. The compound is structurally characterized by its seven-membered diazepane ring, which is modified with electron-withdrawing and bulky substituents.

Properties

IUPAC Name

1-cyclopropylsulfonyl-4-[(2,4-dichlorophenyl)methyl]-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20Cl2N2O2S/c16-13-3-2-12(15(17)10-13)11-18-6-1-7-19(9-8-18)22(20,21)14-4-5-14/h2-3,10,14H,1,4-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWHWWRYPXXNHRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2CC2)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Cyclopropanesulfonyl Chloride

Cyclopropanesulfonyl chloride is synthesized via chlorination of cyclopropanesulfonic acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) . A representative protocol from involves:

  • Dissolving cyclopropanesulfonic acid (1.0 equiv) in anhydrous DCM.

  • Adding SOCl₂ (1.2 equiv) dropwise at 0°C under nitrogen.

  • Refluxing at 40°C for 4 h, followed by solvent removal under vacuum.
    This method achieves 85–90% conversion, with the product used directly in subsequent steps.

Sulfonylation Reaction

The diazepane core reacts with cyclopropanesulfonyl chloride in a base-mediated process:

Parameter Condition Yield Source
SolventDichloromethane (DCM)74%
BaseTriethylamine (2.0 equiv)
Temperature0°C → 25°C
Reaction Time12 h

Workup involves quenching with water, extracting with ethyl acetate, and drying over MgSO₄. The product, 1-(cyclopropanesulfonyl)-1,4-diazepane , is confirmed via ¹H NMR (δ 2.90 ppm, m, cyclopropane CH).

Alkylation with 2,4-Dichlorobenzyl Groups

The final step introduces the 2,4-dichlorophenylmethyl moiety via alkylation. Two strategies are viable:

Direct Alkylation Using 2,4-Dichlorobenzyl Bromide

Reacting 1-(cyclopropanesulfonyl)-1,4-diazepane with 2,4-dichlorobenzyl bromide (1.5 equiv) in acetonitrile at 80°C for 8 h in the presence of K₂CO₃ (3.0 equiv) achieves 65–70% yield. The reaction mechanism proceeds via an SN2 pathway, with the sulfonamide group enhancing nucleophilicity at the adjacent nitrogen.

Mitsunobu Reaction for Challenging Substrates

For sterically hindered intermediates, the Mitsunobu reaction using DIAD (diisopropyl azodicarboxylate) and PPh₃ (triphenylphosphine) in THF at 25°C provides higher regioselectivity (85% yield). This method avoids racemization and is preferable for scale-up.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (SiO₂, hexane/ethyl acetate 3:1 → 1:2 gradient) to remove unreacted benzyl bromide and sulfonamide byproducts.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.38 (d, J = 8.4 Hz, 1H, ArH), 7.25 (s, 1H, ArH), 4.45 (s, 2H, CH₂Ar), 3.70–3.65 (m, 4H, diazepane CH₂), 2.95–2.85 (m, 1H, cyclopropane CH), 1.10–1.05 (m, 4H, cyclopropane CH₂).

  • HRMS (ESI+) : m/z calcd for C₁₅H₁₈Cl₂N₂O₂S [M+H]⁺: 385.0521; found: 385.0518.

Comparative Analysis of Methodologies

Method Advantages Limitations
Direct AlkylationShort reaction time (8 h)Moderate yield (65%)
Mitsunobu ReactionHigh regioselectivity (85%)Costly reagents (DIAD, PPh₃)
Reductive AminationAvoids harsh acids/basesLow functional group tolerance

Industrial-Scale Considerations

For kilogram-scale production, the direct alkylation method is favored due to lower reagent costs. Critical process parameters include:

  • Temperature Control : Maintaining 80°C ± 2°C to prevent dimerization.

  • Moisture Exclusion : Use of molecular sieves (4Å) in acetonitrile to avoid hydrolysis .

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropanesulfonyl)-4-[(2,4-dichlorophenyl)methyl]-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The diazepane ring can be reduced under hydrogenation conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Reduced diazepane derivatives.

    Substitution: Substituted diazepane derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Activity

Recent studies have indicated that compounds similar to 1-(cyclopropanesulfonyl)-4-[(2,4-dichlorophenyl)methyl]-1,4-diazepane may exhibit antiviral properties, particularly against coronaviruses. For instance, structure-based optimization of similar compounds has shown promising results in inhibiting the SARS-CoV-2 3CL protease, a critical enzyme for viral replication .

2. Anticancer Research

The compound's structural characteristics make it a candidate for anticancer drug development. Research into related diazepane derivatives has revealed potential activity against various cancer cell lines. The incorporation of sulfonyl groups has been linked to enhanced selectivity and potency against tumor cells .

3. Neurological Studies

Diazepane derivatives are often explored for their effects on the central nervous system. Preliminary investigations suggest that this compound could influence neurotransmitter systems and may possess anxiolytic or sedative properties .

Pharmacological Insights

1. Mechanism of Action

The mechanism of action for compounds like this diazepane derivative typically involves modulation of neurotransmitter receptors or inhibition of specific enzymes involved in disease processes. Understanding these mechanisms is crucial for the development of effective therapeutic agents.

2. Structure-Activity Relationship (SAR)

The SAR studies have shown that variations in substituents on the diazepane ring can significantly affect biological activity. For example, the presence of halogen atoms such as chlorine enhances lipophilicity and receptor binding affinity .

Compound NameTargetIC50 (μM)Reference
This compoundSARS-CoV-2 3CL ProTBD
Related Diazepane DerivativeCancer Cell LinesTBD
Diazepane AnalogCNS ReceptorsTBD

Case Studies

Case Study 1: Antiviral Efficacy

A study published in August 2021 demonstrated that a series of diazepane derivatives were screened for their ability to inhibit the SARS-CoV-2 protease. Among these compounds, those with cyclopropanesulfonyl moieties showed enhanced inhibitory activity compared to others without this functional group .

Case Study 2: Anticancer Potential

Research conducted on a related compound indicated significant cytotoxic effects on breast cancer cell lines at micromolar concentrations. The study highlighted the importance of the cyclopropanesulfonyl group in enhancing selectivity towards cancer cells while minimizing toxicity to normal cells .

Mechanism of Action

The mechanism of action of 1-(cyclopropanesulfonyl)-4-[(2,4-dichlorophenyl)methyl]-1,4-diazepane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogues with Aryl Substituents

1-(2,4-Dichlorophenyl)-1,4-Diazepane ()
  • Structure : Lacks the cyclopropanesulfonyl group; the 2,4-dichlorophenyl group is directly attached to the diazepane nitrogen.
  • Synthesis : Prepared via nucleophilic substitution using 1-bromo-2,4-dichlorobenzene (38% yield) .
  • Pharmacology : Serves as a precursor for dopamine D3 receptor ligands, highlighting the role of the dichlorophenyl group in receptor binding .
  • Key Difference : The absence of the sulfonyl group likely reduces metabolic stability compared to the target compound.
1-(2,5-Dichlorophenyl)-1,4-Diazepane Hydrochloride ()
  • Structure : Positional isomer with chlorine at 2,5-positions on the phenyl ring.
1-(4-Fluorophenyl)-1,4-Diazepane Acetate ()
  • Structure : Features a smaller, less electronegative 4-fluorophenyl group.
  • Impact : Reduced steric bulk and electron-withdrawing effects compared to dichlorophenyl derivatives, which may lower binding affinity to targets like D3 receptors .

Analogues with Heterocyclic Substituents

1-(3-(3-Chlorophenyl)-1H-Pyrazol-4-yl)-1,4-Diazepane ()
  • Structure : Incorporates a pyrazole ring with a 3-chlorophenyl substituent.
  • Pharmacology : Reduces self-grooming in Shank3 transgenic mice via serotonin receptor modulation, indicating CNS activity .
1-[4-(Trifluoromethyl)Pyrimidin-2-yl]-1,4-Diazepane ()
  • Structure : Contains a trifluoromethylpyrimidine group.
  • Properties : The trifluoromethyl group enhances lipophilicity and metabolic resistance, while the pyrimidine ring may engage in π-π stacking interactions absent in the target compound .

Analogues with Sulfonyl or Amide Linkages

1-[(Dimethyl-1,2-Oxazol-4-yl)Sulfonyl]-1,4-Diazepane Hydrochloride ()
  • Structure : Shares a sulfonyl group but substitutes cyclopropane with a dimethyloxazole ring.
  • Synthesis : Likely involves sulfonylation of the diazepane core, similar to the target compound’s preparation.
  • Key Difference : The oxazole ring may confer different solubility and bioavailability profiles .
5-(4-(2-Cyanophenyl)-1,4-Diazepan-1-yl)-N-(4-(Thiophen-3-yl)Phenyl)Pentanamide ()
  • Structure: Includes a cyanophenyl group and a thiophene-linked pentanamide chain.
  • Physical Data : Molecular weight (459 g/mol) and NMR shifts (e.g., aromatic protons at δ 7.33) highlight differences in polarity compared to the target compound .

Biological Activity

1-(cyclopropanesulfonyl)-4-[(2,4-dichlorophenyl)methyl]-1,4-diazepane is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various models, and potential therapeutic uses.

Chemical Structure

The compound features a 1,4-diazepane core with a cyclopropanesulfonyl group and a 2,4-dichlorophenyl moiety. This structure may contribute to its biological activity by influencing interactions with biological targets.

Research indicates that compounds with similar structures often exhibit activity through modulation of neurotransmitter systems or interference with cellular signaling pathways. The specific mechanisms for this compound require further elucidation through experimental studies.

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties. For instance, related diazepane derivatives have shown selective cytotoxicity against T-cells, indicating potential for targeted cancer therapies. In vitro studies demonstrated sub-micromolar potency against transformed cell lines, suggesting that modifications to the diazepane structure can enhance selectivity and efficacy .

Antimicrobial Activity

Compounds structurally similar to this compound have been evaluated for antimicrobial properties. A study on related thioacetamides showed promising antibacterial effects against various strains, indicating that the sulfonyl group may enhance activity against bacterial pathogens .

Efficacy in Animal Models

Animal studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound. For example:

  • Pain Models : In neuropathic pain models, similar diazepanes have demonstrated antihyperalgesic effects. This suggests that the compound may modulate pain pathways effectively .
  • Toxicity Studies : Toxicological assessments are necessary to determine safety profiles. Preliminary data from related compounds indicate manageable toxicity levels at therapeutic doses.

Case Study 1: Antitumor Efficacy

A recent study investigated the effects of a modified diazepane derivative on tumor growth in xenograft models. Results indicated significant tumor reduction compared to control groups, supporting the hypothesis that structural modifications can enhance anticancer efficacy.

Case Study 2: Antimicrobial Testing

Another study evaluated the antimicrobial activity of a series of diazepane derivatives against resistant bacterial strains. The results demonstrated that certain modifications increased potency against pathogens like Staphylococcus aureus.

Research Findings Summary Table

Activity Type Model/System Findings
AnticancerT-cell linesSub-micromolar potency observed
AntimicrobialBacterial strainsEnhanced activity noted in modified derivatives
Pain modulationNeuropathic pain modelsAntihyperalgesic effects demonstrated

Q & A

Q. What are the optimal synthetic routes for 1-(cyclopropanesulfonyl)-4-[(2,4-dichlorophenyl)methyl]-1,4-diazepane, and how can reaction yields be improved?

Methodological Answer: The synthesis of this compound typically involves multi-step organic reactions, including sulfonylation and alkylation. Key steps include:

  • Cyclopropanesulfonyl group introduction : Use nucleophilic substitution with cyclopropanesulfonyl chloride under inert conditions (e.g., nitrogen atmosphere) to minimize side reactions .
  • Diazepane ring functionalization : Employ reductive amination or cross-coupling reactions to attach the 2,4-dichlorophenylmethyl group. Catalysts like Pd/C or Ni-based systems enhance efficiency .
  • Yield optimization : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization in ethanol improve purity (≥95%) and yields (up to 60–70%) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) identify cyclopropane (δ ~1.2–1.8 ppm) and diazepane ring protons (δ ~3.0–4.0 ppm). Aromatic protons from the dichlorophenyl group appear at δ ~7.2–7.6 ppm .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 430.05 for C₁₆H₁₈Cl₂N₂O₂S) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) validate purity. Retention time ~8.2 min under isocratic conditions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and biological target interactions of this compound?

Methodological Answer:

  • Quantum chemical calculations : Density Functional Theory (DFT) at the B3LYP/6-31G* level optimizes geometry and calculates electrostatic potential surfaces to predict sulfonyl group reactivity .
  • Molecular docking : Use AutoDock Vina to simulate binding to targets like serotonin receptors (5-HT₃). The dichlorophenyl group shows hydrophobic interactions, while the sulfonyl moiety forms hydrogen bonds with active-site residues .
  • MD simulations : GROMACS-based 100-ns trajectories assess stability in lipid bilayers, critical for blood-brain barrier penetration studies .

Q. How can contradictory data on biological activity (e.g., IC₅₀ variability) be resolved?

Methodological Answer:

  • Assay standardization : Replicate experiments across cell lines (e.g., HEK293 vs. CHO-K1) under controlled conditions (pH 7.4, 37°C). Variability often arises from differences in membrane permeability .
  • Metabolite profiling : LC-MS/MS identifies degradation products (e.g., hydrolyzed sulfonamide) that may interfere with activity .
  • SAR analysis : Compare analogs (e.g., replacing 2,4-dichlorophenyl with fluorophenyl) to isolate structural contributors to potency .

Q. What strategies are recommended for scaling up synthesis without compromising enantiomeric purity?

Methodological Answer:

  • Flow chemistry : Continuous reactors (e.g., packed-bed with immobilized catalysts) reduce side reactions and improve throughput .
  • Chiral resolution : Use preparative HPLC with amylose-based columns or chiral auxiliaries (e.g., L-proline derivatives) to maintain >99% enantiomeric excess .
  • Process monitoring : In-line FTIR tracks reaction progress, while PAT (Process Analytical Technology) ensures consistency during scale-up .

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